molecular formula C25H24N2O2S B2444198 N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681275-87-6

N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2444198
CAS No.: 681275-87-6
M. Wt: 416.54
InChI Key: UAESHBBMFUXVPX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a methoxyphenyl group, an indole moiety, and a thioacetamide linkage

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18-6-5-7-19(14-18)15-27-16-24(22-8-3-4-9-23(22)27)30-17-25(28)26-20-10-12-21(29-2)13-11-20/h3-14,16H,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAESHBBMFUXVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thioacetamide Linkage: The thioacetamide group can be introduced by reacting the indole derivative with a suitable thioacetamide reagent under controlled conditions.

    Methoxyphenyl Group Attachment: The final step involves the coupling of the methoxyphenyl group to the indole-thioacetamide intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride or organolithium compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide can be compared with similar compounds such as:

    N-(4-methoxyphenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide: This compound lacks the methyl group on the benzyl moiety, which may affect its chemical reactivity and biological activity.

    N-(4-methoxyphenyl)-2-((1-(3-chlorobenzyl)-1H-indol-3-yl)thio)acetamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties, including its electron density and steric effects.

    N-(4-methoxyphenyl)-2-((1-(3-methylphenyl)-1H-indol-3-yl)thio)acetamide: This compound has a phenyl group instead of a benzyl group, which may influence its overall stability and interaction with biological targets.

Biological Activity

N-(4-methoxyphenyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • 4-Methoxyphenyl group
  • Thioacetamide moiety
  • Indole derivative with a 3-methylbenzyl substituent

The molecular formula is C26H26N2O3SC_{26}H_{26}N_2O_3S, and its IUPAC name is this compound.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound may influence gene expression related to cell cycle regulation and apoptosis, contributing to its anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related thioacetamides have shown that they can:

  • Induce apoptosis in cancer cells by arresting the cell cycle at the G(2)/M phase.
  • Overcome multidrug resistance in cancer cells, making them effective against resistant strains.
CompoundCell LineMechanismIC50 (µM)
SMART-HPC-3Tubulin binding0.5
SMART-FA375Apoptosis induction0.8
This compoundMCF7G(2)/M arrestTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds structurally related to this compound:

  • In Vivo Studies : In animal models, compounds with similar structures demonstrated significant tumor reduction in xenograft models, indicating potential for clinical application in oncology.
  • In Vitro Studies : Various assays have shown that these compounds can effectively inhibit cell proliferation in cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Q. Table 1: Key Synthetic Conditions for Thioacetamide Formation

StepReagents/ConditionsYield RangeReferences
Indole functionalization3-methylbenzyl chloride, K₂CO₃, DMF, 80°C60–75%
Thioether couplingBromoacetamide derivative, NaH, THF, 0°C → RT45–65%
Final purificationSilica gel chromatography (hexane:EtOAc = 3:1)>95% purity

Q. Table 2: Common Bioactivity Assays and Pitfalls

Assay TypePotential PitfallsMitigation StrategiesReferences
In vitro cytotoxicitySerum protein binding altering free compound concentrationMeasure unbound fraction via ultrafiltration
Enzyme inhibitionNon-specific binding to assay platesUse low-binding plates and include detergent (e.g., Tween-20)
In vivo efficacyPoor solubility limiting bioavailabilityFormulate with cyclodextrin or PEG

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